N-[(4-bromophenyl)sulfonyl]-L-tryptophan
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Overview
Description
2-(4-BROMOBENZENESULFONAMIDO)-3-(1H-INDOL-3-YL)PROPANOIC ACID is a complex organic compound that features both indole and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOBENZENESULFONAMIDO)-3-(1H-INDOL-3-YL)PROPANOIC ACID typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the indole derivative with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the sulfonamide-indole intermediate with a propanoic acid derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-(4-BROMOBENZENESULFONAMIDO)-3-(1H-INDOL-3-YL)PROPANOIC ACID has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of sulfonamide and indole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-BROMOBENZENESULFONAMIDO)-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that recognize sulfonamide or indole moieties.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYLBENZENESULFONAMIDO)-3-(1H-INDOL-3-YL)PROPANOIC ACID: Similar structure but with a methyl group instead of a bromine atom.
2-(4-CHLOROBENZENESULFONAMIDO)-3-(1H-INDOL-3-YL)PROPANOIC ACID: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the bromine atom in 2-(4-BROMOBENZENESULFONAMIDO)-3-(1H-INDOL-3-YL)PROPANOIC ACID can influence its reactivity and interactions with biological targets, making it unique compared to its methyl and chlorine analogs.
Properties
Molecular Formula |
C17H15BrN2O4S |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
(2S)-2-[(4-bromophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C17H15BrN2O4S/c18-12-5-7-13(8-6-12)25(23,24)20-16(17(21)22)9-11-10-19-15-4-2-1-3-14(11)15/h1-8,10,16,19-20H,9H2,(H,21,22)/t16-/m0/s1 |
InChI Key |
BFYSIYWEMZAFCB-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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